
Efficacy of Erythrosine B as a flavivirus inhibitor
compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Erythrosine B

Cat. No.: B12436732 Get Quote

Erythrosine B: A Potent Flavivirus Inhibitor
Compared to Other Compounds
For Immediate Release

Albany, NY – Researchers have identified Erythrosine B, a commonly used food additive, as a

potent and broad-spectrum inhibitor of flaviviruses, a genus of viruses that includes Dengue,

Zika, West Nile, Yellow Fever, and Japanese Encephalitis viruses. This finding opens a new

avenue for the development of effective antiviral therapies against these significant human

pathogens for which specific treatments are largely unavailable.[1] This guide provides a

comparative analysis of the efficacy of Erythrosine B against other known flavivirus inhibitors,

supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Viral Protease
Erythrosine B exhibits its antiviral activity by inhibiting the viral NS2B-NS3 protease, an

enzyme crucial for the replication of flaviviruses.[1] It functions as a non-competitive inhibitor,

disrupting the interaction between the NS2B and NS3 protein subunits of the protease.[1] This

inhibitory action effectively halts the processing of the viral polyprotein, a critical step in the viral

life cycle, thereby preventing the virus from multiplying.
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The antiviral activity of Erythrosine B has been evaluated against a panel of flaviviruses and

compared with other known inhibitors such as Sofosbuvir, Ribavirin, Niclosamide, and

Temoporfin. The following tables summarize the 50% effective concentration (EC50), 50%

inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) of these compounds

against various flaviviruses. Lower EC50 and IC50 values indicate higher antiviral potency,

while a higher CC50 value suggests lower toxicity to host cells.
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Compound Virus Cell Line EC50 (µM) Reference

Erythrosine B
Dengue Virus

(DENV2)
A549 1.2 [1]

Erythrosine B Zika Virus (ZIKV) A549 0.62 [1]

Erythrosine B
West Nile Virus

(WNV)
A549 0.85

Erythrosine B
Yellow Fever

Virus (YFV)
A549 0.18

Erythrosine B

Japanese

Encephalitis

Virus (JEV)

A549 0.45

Sofosbuvir
Dengue Virus

(DENV2)
Huh-7 4.9

Sofosbuvir Zika Virus (ZIKV) Huh-7 1 - 5

Sofosbuvir
West Nile Virus

(WNV)
Huh-7 4.2

Sofosbuvir
Yellow Fever

Virus (YFV)
Huh-7 ~5

Ribavirin
Dengue Virus

(DENV2)
Vero 4.5 (µg/ml)

Ribavirin
Yellow Fever

Virus (YFV)
Vero -

Niclosamide
Dengue Virus

(DENV)
- ~10

Niclosamide
Hepatitis C Virus

(HCV)
- 0.16

Temoporfin
Dengue Virus

(DENV2)
- 0.02

Temoporfin Zika Virus (ZIKV) - 0.022
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Temoporfin
West Nile Virus

(WNV)
- 0.01

Temoporfin
Yellow Fever

Virus (YFV)
- 0.0006

Temoporfin

Japanese

Encephalitis

Virus (JEV)

- 0.011

Compound Target IC50 (µM) Reference

Erythrosine B
DENV2 NS2B-NS3

Protease
1.9

Erythrosine B
ZIKV NS2B-NS3

Protease
1.7

Sofosbuvir
DENV NS5

Polymerase
14.7

Temoporfin
DENV2 NS2B-NS3

Protease
0.02

Compound Cell Line CC50 (µM) Reference

Erythrosine B A549 >150

Erythrosine B Vero >200

Sofosbuvir Huh-7 >200

Sofosbuvir Jar >200

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay
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This assay is used to determine the cytotoxicity of the antiviral compounds.

Cell Seeding: Plate cells (e.g., Vero, A549) in a 96-well plate at a density of 1 x 10^4

cells/well and incubate for 24 hours at 37°C with 5% CO2.

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for

48-72 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

CC50 Calculation: The CC50 value is calculated as the compound concentration that

reduces cell viability by 50% compared to untreated controls.

Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the infectivity of a virus in the presence of an inhibitor.

Cell Seeding: Seed host cells (e.g., A549, Vero) in 24-well plates to form a confluent

monolayer.

Virus-Compound Incubation: Serially dilute the test compound and mix with a known amount

of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C.

Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to

allow for viral adsorption.

Overlay: Remove the inoculum and overlay the cells with a medium containing 1%

methylcellulose or other viscous substance to restrict virus spread to adjacent cells.

Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2 to allow for plaque

formation.
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Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to

visualize the plaques.

Plaque Counting: Count the number of plaques in each well.

EC50 Calculation: The EC50 value is the concentration of the compound that reduces the

number of plaques by 50% compared to the virus-only control.

Quantitative Real-Time RT-PCR (qRT-PCR)
This assay is used to quantify the amount of viral RNA in infected cells treated with an inhibitor.

Cell Infection and Treatment: Infect cells with the flavivirus at a specific multiplicity of

infection (MOI) and treat with various concentrations of the test compound.

RNA Extraction: At a designated time post-infection, extract total RNA from the cells using a

commercial RNA extraction kit.

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA

using a reverse transcriptase enzyme and virus-specific primers.

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers,

and a fluorescent probe (e.g., TaqMan). The amplification of the viral target is monitored in

real-time.

Quantification: The amount of viral RNA is quantified by comparing the cycle threshold (Ct)

values of the treated samples to a standard curve of known viral RNA concentrations.

EC50 Calculation: The EC50 value is the concentration of the compound that reduces the

viral RNA level by 50% compared to the untreated control.

FRET-Based NS2B-NS3 Protease Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the viral protease

activity.

Reagent Preparation: Prepare a reaction buffer containing purified recombinant flavivirus

NS2B-NS3 protease and a fluorogenic peptide substrate with a fluorescence resonance
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energy transfer (FRET) pair.

Compound Incubation: Incubate the protease with various concentrations of the test

compound.

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate.

Fluorescence Measurement: Monitor the increase in fluorescence over time, which results

from the cleavage of the substrate by the protease, separating the FRET pair.

IC50 Calculation: The IC50 value is the concentration of the compound that inhibits the

protease activity by 50% compared to the no-compound control.

Visualizing the Mechanisms of Inhibition
The following diagrams illustrate key viral processes and the points of inhibition by the

discussed compounds.
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Conclusion
Erythrosine B has emerged as a promising candidate for anti-flaviviral drug development. Its

potent, broad-spectrum activity against a range of flaviviruses, coupled with a favorable safety

profile as an FDA-approved food additive, makes it an attractive lead compound. Further

preclinical and clinical studies are warranted to fully evaluate its therapeutic potential in

combating flavivirus infections. The comparative data presented here highlights the ongoing

efforts to identify and develop effective countermeasures against these globally significant viral

pathogens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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